N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound (hereafter referred to as the target compound) is a triazole-thioacetamide derivative characterized by:
Properties
Molecular Formula |
C16H15ClN6OS |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15ClN6OS/c1-10-7-11(17)3-4-12(10)20-14(24)9-25-16-22-21-15(23(16)2)13-8-18-5-6-19-13/h3-8H,9H2,1-2H3,(H,20,24) |
InChI Key |
OKAVENGIMMLAMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic methods include:
Aryl Halide Reactions: Utilizing aryl halides in the presence of catalysts such as copper or palladium to form the core structure.
Triazole Formation:
Sulfanyl Group Addition: Incorporating the sulfanyl group via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .
Scientific Research Applications
Pharmacological Effects
Research indicates that N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits:
- Anticancer Activity : The compound has shown promise in inhibiting cell growth in various cancer cell lines. Studies have demonstrated its effectiveness in reducing tumor size in animal models.
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways by modulating enzyme activities involved in inflammation.
Anticancer Activity Assessment
A study evaluated the compound's efficacy against several cancer cell lines. The results indicated a significant inhibition of cell growth with an IC50 value of approximately 5 µM. The compound was shown to induce apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
In vitro assays demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines. In vivo studies confirmed reduced levels of inflammatory markers in treated rats compared to controls.
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions where careful optimization is required to achieve high purity. Its unique structure allows for further modifications that could enhance its efficacy or reduce side effects.
Synthetic Route Overview
- Starting Materials : The synthesis begins with readily available aromatic compounds.
- Reactions : Key reactions include nucleophilic substitutions and coupling reactions to form the triazole and sulfanyl moieties.
- Purification : Final products are purified using chromatography techniques to ensure high purity levels.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Below is a systematic comparison of the target compound with structurally related triazole-thioacetamides, focusing on substituents, synthesis, and biological activities.
Structural and Substituent Variations
Table 1: Key Structural Differences
Key Observations :
- Heterocyclic Groups : The pyrazin-2-yl group in the target compound may engage in stronger π-π stacking or hydrogen bonding compared to pyridine derivatives (e.g., VUAA-1, OLC-12).
- Aryl Groups : The 4-chloro-2-methylphenyl group balances electron-withdrawing (Cl) and electron-donating (CH₃) effects, which could optimize receptor binding compared to simpler aryl groups .
Table 2: Reported Bioactivities of Analogs
Inferences for the Target Compound :
- Orco Modulation Potential: Structural similarity to VUAA-1 and OLC-12 suggests possible activity as an Orco agonist/antagonist, though substituent differences (e.g., pyrazine vs. pyridine) may alter efficacy .
- Anti-Inflammatory/Anti-Exudative Activity : Analogous acetamides in showed significant inhibition of inflammation, implying the target compound could share this trait .
- Antimicrobial Potential: Derivatives with pyridinyl groups () demonstrated broad-spectrum activity, which the pyrazine-containing target compound may enhance due to improved solubility .
Physicochemical Properties
- Solubility : Pyrazine’s nitrogen atoms may enhance aqueous solubility relative to pyridine analogs.
Biological Activity
N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro-substituted aromatic ring and a triazole moiety linked via a sulfanyl group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 4-chloro compounds have shown effectiveness against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogenic microorganisms.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Chlorothymol | MRSA | 0.5 - 1.0 mg/mL | |
| Compound A | E. coli | 0.25 mg/mL | |
| Compound B | S. aureus | 0.1 mg/mL |
The mechanism of action for these compounds often involves disruption of bacterial cell membranes or inhibition of biofilm formation, which is crucial in treating chronic infections.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies focusing on its effects on various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a study assessing the compound's effects on breast cancer cell lines (MDA-MB-231 and MCF-7), it was found to significantly inhibit cell proliferation at concentrations ranging from 1.52 to 6.31 μM. The selectivity index was notably high compared to normal breast cells (MCF-10A), demonstrating potential for targeted therapy.
Table 2: Anticancer Activity Data
The mechanism behind the anticancer activity is hypothesized to involve apoptosis induction and cell cycle arrest, as evidenced by increased annexin V-FITC positive cells in treated populations.
Mechanistic Studies
Mechanistic studies utilizing molecular docking techniques have suggested that the compound interacts favorably with specific targets involved in cancer cell metabolism and proliferation pathways. The binding interactions were modeled against known proteins associated with cancer progression.
Q & A
Basic Research Question
- In Vivo Rat Models : Induce inflammation using formaldehyde or carrageenan injections, then measure edema reduction at doses of 10–50 mg/kg .
- Metrics : Compare exudate volume and leukocyte migration between treated and control groups.
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .
How can researchers optimize reaction conditions for higher yields?
Advanced Research Question
Apply Design of Experiments (DoE) :
- Variables : Temperature (40–80°C), solvent (DMF vs. ethanol), and reaction time (6–24 hrs).
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .
- Case Study : A similar triazole derivative synthesis achieved 85% yield under 60°C in DMF for 12 hrs .
Contradictions : Some studies report lower yields in polar solvents due to side reactions; iterative optimization is critical .
What strategies resolve discrepancies in reported biological activity data?
Advanced Research Question
Discrepancies may arise from:
- Structural Analogues : Minor substitutions (e.g., pyrazine vs. furan) alter pharmacokinetics. Compare IC₅₀ values across analogues .
- Dose-Response Variability : Use standardized protocols (e.g., OECD guidelines) for in vivo assays to minimize inter-lab variability .
- Mechanistic Studies : Employ molecular docking to verify target binding (e.g., cyclooxygenase-2) and correlate with activity data .
How to analyze structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Modify Substituents : Replace the pyrazine ring with pyridine or phenyl groups to assess changes in anti-inflammatory activity .
- Electron-Withdrawing Groups : Chlorine at the 4-position enhances stability and binding affinity compared to methyl or methoxy groups .
- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to predict activity based on logP, polar surface area, and H-bond donors .
What analytical techniques detect degradation products under physiological conditions?
Advanced Research Question
- LC-MS/MS : Monitor hydrolysis of the sulfanyl group or oxidation of the triazole ring in simulated gastric fluid (pH 1.2–6.8) .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months and quantify degradation via HPLC .
Key Finding : Degradation peaks at retention times 8.2 and 10.5 min indicate acetamide hydrolysis and triazole ring oxidation, respectively .
How to design derivatives with improved pharmacokinetic properties?
Advanced Research Question
- Bioisosteric Replacement : Substitute the pyrazine ring with isosteres (e.g., pyridazine) to enhance solubility .
- Prodrug Strategy : Introduce ester linkages at the acetamide group for sustained release in vivo .
- In Silico ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition risks .
What crystallographic data inform polymorph screening?
Advanced Research Question
- Polymorph Identification : Screen using solvents like ethanol, acetonitrile, and ethyl acetate under varying cooling rates .
- Thermal Analysis : DSC and TGA reveal melting points (e.g., 180–185°C for Form I) and stability differences between polymorphs .
Case Study : A related chlorophenyl-triazole acetamide exhibited two polymorphs with 15% difference in dissolution rates .
How to validate target engagement in mechanistic studies?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to targets like NF-κB or COX-2 .
- Knockout Models : Use CRISPR-edited cell lines to confirm activity loss in target-deficient systems .
- Biochemical Assays : Quantify prostaglandin E2 (PGE2) inhibition in LPS-stimulated macrophages to link activity to COX-2 suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
